Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate

Catalog No.
S14174291
CAS No.
M.F
C11H21NO2
M. Wt
199.29 g/mol
Availability
In Stock
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Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carbox...

Product Name

Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate

IUPAC Name

ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

InChI

InChI=1S/C11H21NO2/c1-3-5-9-6-11(7-9,8-12)10(13)14-4-2/h9H,3-8,12H2,1-2H3

InChI Key

GBCBHLDPDMEAQR-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(C1)(CN)C(=O)OCC

Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate is a chemical compound with the molecular formula C11H21NO2C_{11}H_{21}NO_{2} and a molar mass of approximately 199.29 g/mol. It is categorized as an ester, specifically an ethyl ester of cyclobutanecarboxylic acid with an aminomethyl substituent. The compound features a cyclobutane ring, which contributes to its unique structural properties. The IUPAC name for this compound is ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate, and it is often represented by the SMILES notation: O=C(C1(CN)CC(C(C)C)C1)OCC .

Typical of esters and amines. These include:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base, yielding the corresponding carboxylic acid and alcohol.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can modify its properties or enhance solubility.
  • Amination: The aminomethyl group can participate in further reactions, such as acylation or alkylation, to form more complex molecules.

The synthesis of ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate typically involves several steps:

  • Formation of Cyclobutane Ring: The cyclobutane structure can be synthesized through cycloaddition reactions involving suitable precursors.
  • Aminomethylation: Introducing the aminomethyl group can be achieved through nucleophilic substitution reactions involving amines and appropriate halides or carbonyl compounds.
  • Esterification: Finally, the carboxylic acid derived from the cyclobutane is reacted with ethanol in the presence of an acid catalyst to form the ester .

Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents.
  • Chemical Synthesis: It can be utilized as an intermediate in synthesizing more complex organic molecules.
  • Research: Its unique structure makes it a valuable compound for studying cyclobutane derivatives and their reactivity.

Interaction studies involving ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate focus on its binding properties with various biological targets. Preliminary research indicates that compounds within this class may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering insights into neuropharmacology . Further studies are necessary to elucidate its full interaction profile.

Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate shares structural similarities with several other compounds in the cyclobutane series. Here are some comparable compounds:

Compound NameStructureUnique Features
Ethyl 1-(aminomethyl)cyclobutane-1-carboxylateC9H15NO2Lacks propyl group; simpler structure
Cyclobutanecarboxylic acidC6H10O2No amino group; serves as a precursor
3-Aminocyclobutanecarboxylic acidC7H13NO2Directly related to amino acids; potential therapeutic use

The uniqueness of ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate lies in its specific combination of functional groups and cyclobutane framework, which may confer distinct biological activities compared to its analogs .

The cyclobutane ring, first synthesized in 1907, initially garnered attention for its strained geometry and limited natural abundance. Early applications focused on its role in natural products like sceptrins—antimicrobial agents isolated from marine sponges—and DNA photodimerization products implicated in UV-induced mutagenesis. However, the advent of organometallic chemistry and advanced cyclization techniques catalyzed its integration into synthetic drug candidates.

Carboplatin, a platinum-based chemotherapeutic agent approved in the 1980s, marked a turning point by demonstrating cyclobutane’s utility in stabilizing metal complexes for targeted DNA crosslinking. Subsequent decades saw cyclobutanes employed as conformational locks, aryl isosteres, and metabolic stability enhancers. For instance, replacing flexible ethyl linkers with 1,3-disubstituted cyclobutanes in kinase inhibitors reduced entropic penalties during protein binding, improving potency and selectivity. Similarly, cyclobutane-containing antibody-drug conjugates (ADCs) exhibited enhanced tumor specificity by exploiting hydrophobic interactions with cathepsin B.

The emergence of Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate reflects this trajectory, combining cyclobutane’s spatial constraints with functional groups that enable diverse reactivity. Its synthesis via Grignard reactions or Michael additions aligns with methodologies refined for cyclobutane functionalization, emphasizing scalability and modularity.

Structural Significance of Aminomethyl and Carboxylate Moieties

The aminomethyl (-CH2NH2) and ethyl carboxylate (-COOEt) groups confer distinct advantages to Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate:

Aminomethyl Group:

  • Hydrogen Bonding: The primary amine facilitates hydrogen bonding with biological targets, as seen in AKT inhibitors where cyclobutylamines form bidentate interactions with tyrosine and aspartate residues.
  • Metabolic Stability: Compared to tertiary amines, the aminomethyl group’s lower lipophilicity reduces oxidative metabolism, prolonging half-life in physiological environments.
  • Synthetic Versatility: The amine serves as a handle for further derivatization, enabling coupling reactions or salt formation to enhance solubility.

Ethyl Carboxylate Group:

  • Electron-Withdrawing Effects: The ester stabilizes adjacent electrophilic centers, facilitating nucleophilic attacks in Michael additions or ester hydrolysis.
  • Prodrug Potential: Ethyl esters are commonly used as prodrug motifs, as hydrolysis in vivo yields carboxylic acids with enhanced target affinity.
  • Conformational Influence: The carboxylate’s steric bulk directs substituents into axial or equatorial positions, modulating the cyclobutane ring’s puckering angle and torsional strain.
Structural FeatureRole in Synthetic Applications
Cyclobutane ringImparts conformational rigidity; reduces entropic penalty in protein-ligand interactions.
Aminomethyl groupEnables hydrogen bonding and ionic interactions; enhances metabolic stability.
Ethyl carboxylateActs as a directing group in reactions; serves as a prodrug precursor.

The synergy between these groups is exemplified in the compound’s application as a kinase inhibitor intermediate. Molecular modeling studies suggest the cyclobutane ring orients the aminomethyl group toward catalytic lysine residues, while the carboxylate stabilizes transition states via electrostatic interactions.

Cyclobutane Ring Formation Strategies

The construction of cyclobutane rings represents one of the most challenging aspects in organic synthesis due to the inherent ring strain associated with four-membered carbocycles [3]. Two primary methodologies have emerged as particularly effective approaches for cyclobutane formation: photochemical [2+2] cycloaddition reactions and transition metal-catalyzed ring-closing processes [4] [5].

[2+2] Photocycloaddition Approaches

Photochemical [2+2] cycloaddition reactions constitute the most widely employed methodology for cyclobutane ring construction [4] [5]. These reactions involve the photoinduced combination of two alkene moieties to form a four-membered ring through a concerted or stepwise mechanism [6]. The photocycloaddition approach offers several advantages, including mild reaction conditions, high atom economy, and the ability to generate multiple stereocenters simultaneously with excellent stereocontrol [7].

Recent advances in photocatalytic systems have significantly enhanced the scope and efficiency of [2+2] cycloaddition reactions [6] [7]. Visible light photocatalysis using iridium-based catalysts has enabled the synthesis of cyclobutane derivatives with remarkable stereoselectivity and regioselectivity [6]. The mechanism involves the absorption of visible light by the photocatalyst, followed by energy transfer to the alkene substrates, promoting the cycloaddition process [7].

Table 1: Photocycloaddition Reaction Conditions and Yields

PhotocatalystLight SourceSolventTemperature (°C)Reaction Time (h)Yield (%)Stereoselectivity
Iridium complexBlue LEDAcetonitrile251285>95% trans
Ruthenium bipyridylVisible lightNitromethane2587892% trans
Rose BengalSunlightDichloromethane25246588% trans

Solid-state photocycloaddition represents another significant advancement in this field [4] [5]. This approach utilizes crystal engineering principles to pre-organize alkene substrates in favorable geometries for cycloaddition, often resulting in quantitative yields without the need for product purification [4]. The method has been successfully applied to generate cyclobutanes with four different substituents, including chiral variants with excellent enantiomeric excess [5].

Transition Metal-Catalyzed Ring-Closing Reactions

Transition metal-catalyzed approaches to cyclobutane formation have gained considerable attention due to their ability to proceed under mild conditions with high selectivity [8] [9]. Cobalt-catalyzed [2+2] cycloaddition reactions represent a particularly promising development in this area [9] [10]. These reactions employ bis(imino)pyridine cobalt complexes as catalysts, which demonstrate remarkable tolerance for various functional groups including amines and ethers [10].

The mechanism of cobalt-catalyzed cycloaddition involves the coordination of alkene substrates to the metal center, followed by oxidative coupling to form a metallacycle intermediate [9]. Subsequent reductive elimination releases the cyclobutane product and regenerates the active catalyst [10]. The redox-active nature of the bis(imino)pyridine ligands plays a crucial role in facilitating electron transfer processes during the catalytic cycle [9].

Table 2: Transition Metal-Catalyzed Cyclobutane Formation

Catalyst SystemSubstrate TypeTemperature (°C)Pressure (atm)Yield (%)Selectivity
Cobalt bis(imino)pyridineUnactivated alkenes6017289% cis
Rhodium phosphineCyclobutanones11016895% trans
Palladium acetateSigma-pi complexes8018492% endo

Rhodium-catalyzed processes have also demonstrated significant utility in cyclobutane synthesis, particularly for the selective cleavage and reformation of carbon-carbon bonds in cyclobutanone substrates [11] [12]. These reactions typically involve the insertion of rhodium into the carbon-carbon bond adjacent to the carbonyl group, followed by various transformations including decarbonylation or hydrogenolysis [12].

Stereoselective Installation of Aminomethyl Groups

The stereoselective introduction of aminomethyl substituents into cyclobutane frameworks represents a critical challenge in the synthesis of ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate [13] [14]. Several methodologies have been developed to address this challenge, with particular emphasis on maintaining stereochemical integrity during the functionalization process.

Asymmetric aminomethylation reactions have emerged as powerful tools for the enantioselective construction of beta-amino carbonyl motifs [14] [15]. These reactions typically employ chiral catalysts to activate nucleophilic species, enabling the formation of new carbon-nitrogen bonds with high stereoselectivity [13] [14]. Recent developments in this area include the use of pyridoxal radical biocatalysis, which provides access to noncanonical amino acids bearing stereochemical dyads or triads [13].

Table 3: Stereoselective Aminomethylation Methods

MethodCatalyst/ReagentSubstrateEnantioselectivity (% ee)Yield (%)Reference Conditions
Pyridoxal radical biocatalysisEnzyme/photocatalystAminoacrylates>9582pH 7.5, 30°C, 12h
Counter-anion directedChiral pentacarboxycyclopentadieneDiazo compounds90-9578-20°C, 6h
Three-component couplingRhodium catalystCarbonyl ylides85-908525°C, 8h

The substrate-controlled diastereoselective approach represents another valuable strategy for aminomethyl group installation [16]. This methodology relies on pre-existing stereogenic centers to direct the facial selectivity of nucleophilic additions to amino aldehydes [16]. The stereochemical outcome depends on both the inherent stereochemistry of the aldehyde substrate and the substitution pattern on the nitrogen atom [16].

Direct functionalization of cyclobutane derivatives through nucleophilic substitution has also been employed for aminomethyl group introduction [17]. This approach typically involves the reaction of weakly nucleophilic nitrogen derivatives, including carbamates, amides, sulfonamides, and anilines, with activated cyclobutene intermediates under acidic conditions [17]. The reaction proceeds through the formation of a quaternary carbon center, providing access to substituted 2-aminocyclobutanone derivatives in modest to excellent yields [17].

Comparative Analysis with Methyl Ester Analogues

The comparative analysis of ethyl and methyl ester analogues reveals significant differences in reactivity, stability, and synthetic accessibility [18] [19]. These differences arise from the distinct steric and electronic properties of the ethyl and methyl alkoxy groups, which influence both the ester formation process and subsequent chemical transformations [20] [21].

From a synthetic perspective, methyl esters generally exhibit faster formation kinetics compared to their ethyl counterparts [18] [22]. This difference is attributed to the reduced steric hindrance associated with the smaller methyl group, which facilitates nucleophilic attack during esterification reactions [23] [22]. Fischer esterification reactions typically proceed more readily with methanol than with ethanol, requiring lower alcohol-to-acid ratios and shorter reaction times [18] [24].

Table 4: Comparative Properties of Methyl vs Ethyl Esters

PropertyMethyl EsterEthyl EsterDifference
Hydrolysis Rate (relative)1.000.8515% slower
Boiling Point (°C)145-150165-17020°C higher
Steric HindranceLowModerateIncreased bulk
Formation Rate (relative)1.000.7822% slower
Metabolic StabilityLowerHigherEnhanced resistance

Hydrolytic stability represents another key differentiating factor between methyl and ethyl esters [19] [25]. Ethyl esters generally demonstrate greater resistance to both enzymatic and chemical hydrolysis compared to methyl esters [19]. This enhanced stability arises from the increased steric hindrance around the carbonyl carbon, which impedes nucleophilic attack by water molecules or esterase enzymes [25] [26]. The activation free energy for hydrolysis of ethyl esters is typically 2-4 kcal/mol higher than that of corresponding methyl esters [26].

The electronic effects of the alkoxy substituents also contribute to the observed differences in reactivity [27] [28]. Ethyl groups are slightly more electron-donating than methyl groups through hyperconjugation, resulting in reduced electrophilicity of the carbonyl carbon in ethyl esters [27]. This electronic effect, combined with steric factors, contributes to the overall decreased reactivity of ethyl esters toward nucleophilic attack [28] [29].

Table 5: Kinetic Parameters for Ester Hydrolysis

Ester TypeRate Constant (s⁻¹)Activation Energy (kcal/mol)Half-life (hours)
Methyl cyclobutanecarboxylate2.3 × 10⁻⁴15.40.8
Ethyl cyclobutanecarboxylate1.8 × 10⁻⁴18.21.1
Propyl cyclobutanecarboxylate1.2 × 10⁻⁴21.01.6

In the context of cyclobutane derivatives, these differences become particularly pronounced due to the inherent ring strain [26] [30]. The strain energy associated with the four-membered ring system can influence the stability of adjacent functional groups, with ethyl esters generally providing better protection against ring-opening reactions compared to methyl esters [26]. This enhanced stability makes ethyl cyclobutanecarboxylates more suitable for applications requiring prolonged storage or exposure to harsh reaction conditions [30].

The synthetic accessibility of ethyl versus methyl ester analogues also varies depending on the specific cyclobutane substitution pattern [31] [32]. For highly substituted cyclobutane systems, the increased steric bulk of the ethyl group may hinder esterification reactions, particularly when bulky substituents are present at adjacent positions [32]. However, this steric hindrance can also provide enhanced selectivity in certain transformations, making ethyl esters valuable intermediates for stereoselective synthesis [33] [34].

Palladium-catalyzed enantioselective C(sp³)–H arylation represents one of the most significant advances in asymmetric cyclobutane functionalization. This methodology enables the direct installation of aryl groups onto cyclobutane scaffolds with exceptional stereochemical control, obviating the need for prefunctionalized starting materials.

Mechanism and Catalyst Development

The palladium-catalyzed C(sp³)–H arylation of cyclobutanes proceeds through a concerted metalation-deprotonation (CMD) mechanism [1] [2]. The active catalyst consists of a Pd(II) center coordinated to chiral amino acid ligands, which provide both the necessary reactivity and stereochemical control. The mechanism involves initial coordination of the substrate's directing group to the palladium center, followed by intramolecular C–H activation through a cyclopalladation step [1].

N-acetyl amino acid ligands have emerged as particularly effective for this transformation, with N-acetyl-L-tert-leucine derivatives showing exceptional performance [1] [2]. These ligands function as bifunctional systems, where both the carboxylate and amide groups coordinate to palladium, creating a rigid chiral environment that effectively discriminates between enantiotopic C–H bonds [1].

Substrate Scope and Selectivity

The methodology demonstrates remarkable substrate scope, particularly with aminomethyl-cyclobutane derivatives. Substrates containing tertiary alkylamine directing groups undergo selective C–H activation at the γ-position relative to the nitrogen atom, delivering products as single diastereomers with enantiomeric ratios frequently exceeding 95:5 [1] [2].

The reaction accommodates a broad range of aryl boronic acids as coupling partners, including those bearing electron-donating substituents (methyl, methoxy), electron-withdrawing groups (trifluoromethyl, nitro), and extended aromatic systems [1] [2]. Notably, pyridyl boronic acids also participate effectively, although with somewhat diminished yields compared to benzene derivatives [1].

Stereochemical Control and Computational Insights

Computational analysis of the cyclopalladation step reveals that enantioselective C–H cleavage occurs through distinct transition structures that differ from those observed in related desymmetrization reactions [1]. The restricted geometry of the internal amidate base limits the conformations accessible to the reacting substituent, thereby controlling the stereochemical outcome [1].

The facial selectivity arises from the chiral environment created by the amino acid ligand, which effectively shields one face of the cyclobutane ring while exposing the other for productive C–H activation [1]. This selectivity is maintained across diverse substrate structures, indicating the robustness of the stereochemical control mechanism.

Reaction Optimization and Practical Considerations

Optimal reaction conditions typically employ 10 mol% of Pd(OAc)₂ as the palladium source, 20 mol% of the chiral amino acid ligand, and 2 equivalents of silver carbonate as both base and oxidant [1]. The reactions are conducted in acetonitrile at elevated temperatures (80-100°C) and generally reach completion within 24-48 hours [1].

The methodology's operational simplicity represents a significant advantage, as the reaction can be conducted under air without special precautions. The use of readily available amino acid ligands and commercial reagents further enhances the practical utility of this transformation [1].

Enantioselective Functionalization of Aminomethyl-Cyclobutanes

MPAO Ligand Systems

The development of mono-N-protected aminomethyl oxazoline (MPAO) ligands has significantly expanded the scope of enantioselective cyclobutane functionalization [3] [4]. These ligands address key limitations of earlier systems, particularly the incompatibility with substrates containing α-hydrogen atoms and the restriction to arylation reactions only.

MPAO ligands function through a Pd(II)/Pd(IV) catalytic manifold, which differs mechanistically from the Pd(II)/Pd(0) pathways employed with earlier ligand systems [3]. This difference enables broader substrate compatibility and allows for the development of both arylation and vinylation reactions using the same catalyst system.

Enantioselective C(sp³)–H Arylation with MPAO Ligands

The MPAO-enabled arylation of cyclobutyl carboxylic amides proceeds with excellent enantioselectivity (96:4-97:3 e.r.) and good yields (43-77%) [3] [4]. Crucially, this methodology tolerates substrates containing α-hydrogen atoms, which had previously proven challenging due to both reduced reactivity and compromised stereochemical control.

The reaction demonstrates broad functional group tolerance, accommodating electron-rich and electron-poor aryl iodides, as well as various substitution patterns on the cyclobutane ring [3]. The stereochemical outcome is controlled by the oxazoline environment of the MPAO ligand, which creates a well-defined chiral pocket around the palladium center.

Enantioselective C(sp³)–H Vinylation

The development of enantioselective C(sp³)–H vinylation represents a significant advancement in cyclobutane functionalization [3]. This transformation, which had not been achieved previously with chiral catalysts, enables the installation of vinyl groups with excellent enantioselectivity.

The vinylation reaction employs (E)-styrenyl iodides as coupling partners and proceeds through the same MPAO-ligated Pd(II)/Pd(IV) cycle as the arylation reaction [3]. The methodology accommodates various substitution patterns on the phenyl ring, including electron-donating and electron-withdrawing groups at para-, meta-, and ortho-positions.

Yields for vinylation reactions are generally moderate (34-65%) due to the instability of vinyl iodides under the reaction conditions [3]. However, the excellent enantioselectivity (96:4-97:3 e.r.) and unique nature of the transformation make it highly valuable for synthetic applications.

Sequential Difunctionalization Strategies

The MPAO ligand system enables sequential C–H arylation and vinylation reactions, allowing for the construction of three consecutive chiral centers on cyclobutane rings [3]. This sequential approach represents a powerful strategy for rapidly accessing complex cyclobutane derivatives from simple starting materials.

The sequential reactions proceed with maintained stereochemical control, indicating that the initial functionalization does not significantly perturb the chiral environment around the palladium center [3]. This capability opens new avenues for diversity-oriented synthesis using cyclobutane scaffolds.

Kinetic Resolution Strategies for Chiral Cyclobutane Derivatives

Principles of Kinetic Resolution

Kinetic resolution in cyclobutane functionalization relies on the differential reaction rates of enantiomers when exposed to chiral catalysts [5] [6]. This approach is particularly valuable for accessing enantioenriched cyclobutanes from racemic starting materials, complementing the desymmetrization strategies described above.

The effectiveness of kinetic resolution depends on achieving a significant difference in reaction rates between the two enantiomers of the substrate. This selectivity factor (s) determines both the maximum achievable enantiomeric excess and the conversion at which optimal selectivity is obtained [5].

Palladium-Catalyzed Kinetic Resolution

Recent advances in palladium-catalyzed kinetic resolution have enabled the use of racemic terminal allylic alcohols as electrophiles for the first time in asymmetric allylic alkylation [7]. This development is particularly significant for cyclobutane chemistry, as it expands the range of available electrophilic partners.

The use of 1-(indol-2-yl)cyclobutanols as nucleophiles in asymmetric allylic alkylation followed by α-iminol rearrangement represents a sophisticated application of kinetic resolution principles [7]. The chiral phosphoramidite ligands provide the necessary discrimination between enantiomers, while the Et₃B additive plays multiple roles in activating the allylic alcohols and controlling chemoselectivity.

Dynamic Kinetic Asymmetric Transformations

Dynamic kinetic asymmetric transformations (DYKATs) represent an advanced form of kinetic resolution where rapid interconversion of substrate enantiomers allows for theoretical yields up to 100% [8] [9]. This approach has been successfully applied to the synthesis of atropisomeric cyclobutanes using ring-strained boronate complexes.

The DYKAT process involves the formation of diastereomeric Pd(II) intermediates that undergo rapid isomerization, followed by capture of species generated from 1,2-carbon migration of bicyclo[1.1.0]butane-derived boronate complexes [8]. This methodology achieves excellent enantioselectivity (up to 99% ee) while maintaining good yields.

Mechanistic Considerations in Kinetic Resolution

The success of kinetic resolution strategies depends on the precise matching of catalyst and substrate structures to achieve optimal selectivity factors [5]. In the case of cyclobutane substrates, the constrained ring geometry can either enhance or diminish the discrimination between enantiomers, depending on the specific catalyst system employed.

Computational studies have revealed that the energy differences between competing transition states in kinetic resolution are often small (1-3 kcal/mol), highlighting the importance of precise ligand design [5]. The rigid nature of cyclobutane rings can amplify these small energy differences, leading to high selectivity factors in well-designed systems.

Synthetic Applications and Limitations

Kinetic resolution strategies have been successfully applied to the synthesis of complex cyclobutane-containing natural products and pharmaceutical intermediates [5] [10]. The methodology is particularly valuable when combined with other asymmetric transformations, allowing for the rapid construction of multiple stereocenters.

However, kinetic resolution is inherently limited by the theoretical maximum yield of 50% for the desired enantiomer [5]. This limitation has driven the development of dynamic kinetic resolution approaches, which can overcome this constraint but require more sophisticated catalyst systems and reaction conditions.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

199.157228913 g/mol

Monoisotopic Mass

199.157228913 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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